molecular formula C12H20O2 B8374544 5,5-Diallyl-2,2-dimethyl-1,3-dioxane

5,5-Diallyl-2,2-dimethyl-1,3-dioxane

Cat. No. B8374544
M. Wt: 196.29 g/mol
InChI Key: YULYHBVSZZWNIY-UHFFFAOYSA-N
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Patent
US07964691B2

Procedure details

There were put 15.2 g of 4,4-bis(hydroxymethyl)-1,6-heptadiene prepared above, 42.5 mL of trimethyl orthoformate manufactured by Tokyo Chemical Industry Co., Ltd., and 97 mL of dry acetone manufactured by Kanto Chemical Co., Inc. in a 200 mL round-bottom flask. To the resultant mixture, a few drops of concentrated sulfuric acid were added gradually, and the mixture was refluxed for 4 hours. The reaction mixture was extracted with ether, and the extract was washed with saturated aqueous sodium bicarbonate, and was further washed with a saturated sodium chloride solution. The washed extract was dried over anhydrous magnesium sulfate manufactured by Nacalai Tesque, Inc. The dried ether solution was subjected to evaporation to remove ether contained therein. The obtained liquid was distilled in vacuo, thereby obtaining 16.2 g of 5,5-diallyl-2,2-dimethyl-1,3-dioxane as a colorless and oily fraction at 45° C. under a pressure of 4 mmHg.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
42.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
97 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:10][OH:11])([CH2:7][CH:8]=[CH2:9])[CH2:4][CH:5]=[CH2:6].C(OC)(OC)OC.[CH3:19][C:20]([CH3:22])=O>S(=O)(=O)(O)O>[CH2:4]([C:3]1([CH2:7][CH:8]=[CH2:9])[CH2:10][O:11][C:20]([CH3:22])([CH3:19])[O:1][CH2:2]1)[CH:5]=[CH2:6]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
OCC(CC=C)(CC=C)CO
Step Two
Name
Quantity
42.5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
97 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
WASH
Type
WASH
Details
the extract was washed with saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
was further washed with a saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The washed extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dried ether solution was subjected to evaporation
CUSTOM
Type
CUSTOM
Details
to remove ether
DISTILLATION
Type
DISTILLATION
Details
The obtained liquid was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1(COC(OC1)(C)C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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